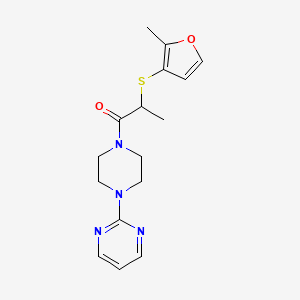
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one, also known as MFP, is a novel compound with potential therapeutic applications. It is a small molecule drug that has been synthesized and evaluated for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of the PI3K/Akt/mTOR pathway, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one is that it is a small molecule drug, which makes it easier to synthesize and modify. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one. One direction is to further elucidate its mechanism of action, which will help in the development of more effective therapeutic strategies. Another direction is to evaluate its efficacy in combination with other drugs, which may enhance its anti-cancer or anti-viral properties. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylfuran-3-thiol with 4-pyrimidin-2-ylpiperazine, followed by acylation with propionyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-(2-Methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been evaluated in vitro and in vivo for its activity against different cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
2-(2-methylfuran-3-yl)sulfanyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-14(4-11-22-12)23-13(2)15(21)19-7-9-20(10-8-19)16-17-5-3-6-18-16/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSEJXRAXHXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[(5-Methylfuran-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664039.png)
![(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate](/img/structure/B7664052.png)
![N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide](/img/structure/B7664067.png)
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(3-ethylphenyl)acetamide](/img/structure/B7664073.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
![2-(2-methylfuran-3-yl)sulfanyl-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7664109.png)
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7664113.png)
![N-[2-(3-methylmorpholin-4-yl)propyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664120.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7664126.png)
![2-[4-(Ethoxymethyl)piperidin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7664134.png)
![3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]-N-(3-methylpyridin-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7664145.png)
